3-Cyano-4-piperidone

Übersicht

Beschreibung

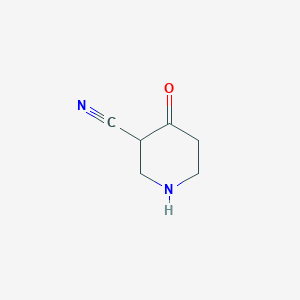

3-Cyano-4-piperidone, also known as 4-oxo-3-piperidinecarbonitrile, is a heterocyclic organic compound. It is characterized by a six-membered ring containing one nitrogen atom and a cyano group attached to the third carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Cyano-4-piperidone can be synthesized using various methods. One common approach involves the cyclization of dicyanoethylamine followed by hydrolysis. This method typically yields around 50% of the desired product . Another method involves the use of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate in a three-component coupling reaction, which is catalyzed by palladium and results in the formation of tertiary propargylamines .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these methods .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyano-4-piperidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or rhodium catalysts is often employed.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Cyano-4-piperidone serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promising pharmacological activities, particularly in anticancer and antifungal research.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in inhibiting cancer cell growth. For instance, compounds derived from this piperidone have been evaluated for their cytotoxic effects against several cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. Notably, certain derivatives exhibited higher activity than established chemotherapeutics like cisplatin and topotecan .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 4a | PC-3 | 5.2 | Cisplatin | 10 |

| 4b | SK-LU-1 | 6.1 | Topotecan | 12 |

Antifungal Activity

The antifungal properties of this compound derivatives have also been investigated, particularly against various Candida species. These compounds demonstrated minimum inhibitory concentrations comparable to fluconazole, a common antifungal medication .

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Candida Species | MIC (µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |

|---|---|---|---|---|

| 4a | Candida albicans | 8 | Fluconazole | 16 |

| 4b | Candida tropicalis | 10 | Fluconazole | 20 |

Synthetic Applications

In organic synthesis, this compound is utilized as a building block for constructing complex molecules through various reactions, including cyclization and condensation reactions.

Synthesis of Heterocycles

The compound has been employed in synthesizing heterocyclic systems, which are essential in developing new pharmaceuticals. The ability to modify its structure allows for the creation of diverse derivatives with tailored biological activities .

Table 3: Synthetic Pathways Involving this compound

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Cyclization | Bis-(3-cyano-2-pyridones) | 85 |

| Condensation | Novel pyridine derivatives | 75 |

Case Study 1: Anticancer Compound Development

A study evaluated a series of derivatives based on this compound for their anticancer properties. The research involved synthesizing various analogs and testing them against multiple cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound, suggesting a structure-activity relationship that merits further investigation .

Case Study 2: Antifungal Efficacy Against Candida spp.

In another investigation, researchers synthesized several derivatives of this compound and assessed their antifungal activity against six Candida strains. The findings revealed that some derivatives not only matched but exceeded the efficacy of traditional antifungals like fluconazole, indicating their potential as new therapeutic agents in treating fungal infections .

Wirkmechanismus

The mechanism of action of 3-Cyano-4-piperidone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the presence of the nitrogen atom in the piperidone ring, which can participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

- 3-Cyano-2-piperidone

- 3-Cyano-2,5,6,7-tetrahydropyrindin-2(1H)-one

- 3-Cyanopyridine-2(1H)-thione

Comparison: 3-Cyano-4-piperidone is unique due to its specific substitution pattern and the presence of both a cyano group and a carbonyl group in the piperidone ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it suitable for various applications in medicinal and industrial chemistry .

Biologische Aktivität

3-Cyano-4-piperidone, also known as 4-oxo-3-piperidinecarbonitrile, is a heterocyclic organic compound with significant biological activity. This compound is part of the piperidine class, which has been extensively studied for its diverse pharmacological properties, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a cyano group attached to the third carbon atom. This structural arrangement is crucial for its biological activity, as it allows for various interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with multiple cellular pathways:

- Anticancer Activity : Piperidine derivatives, including this compound, have shown promise in inhibiting tumor growth and metastasis. They are believed to exert their effects by interfering with key signaling pathways involved in cancer cell proliferation and survival.

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential as an antibacterial or antifungal agent.

- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of piperidine can modulate pain pathways and reduce inflammation, making them candidates for pain management therapies.

Anticancer Studies

Several studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Tests : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine structures have been tested against breast (MCF-7) and lung (NCI-H460) cancer cell lines, demonstrating significant growth inhibition compared to control agents like doxorubicin .

- Mechanistic Insights : Molecular docking studies suggest that this compound may interact with critical enzymes such as topoisomerases and cytochrome P450s, which are involved in DNA replication and metabolism of xenobiotics respectively .

Antimicrobial Activity

Research has shown that this compound possesses substantial antimicrobial activity:

- Inhibition Studies : It has been effective against several strains of bacteria and fungi, indicating its potential utility in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of piperidine derivatives in inhibiting cancer cell proliferation. Among these derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant decrease in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial properties of this compound against Candida spp. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungal agents like fluconazole, suggesting that this compound could serve as an alternative treatment for fungal infections .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-oxopiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h5,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRLEVNOSVHSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396344 | |

| Record name | 3-CYANO-4-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19166-75-7 | |

| Record name | 3-CYANO-4-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Cyano-4-piperidone in the synthesis described in the research?

A1: In the study ["A Facile One-Pot, Three-Component Synthesis of a New Series of Thiazolyl Pyrazoles: Anticancer Evaluation, ADME and Molecular Docking Studies"] [], 1-Boc-3-cyano-4-piperidone acts as a reagent in a multi-component reaction. It reacts with thiosemicarbazide and either substituted phenacyl bromides or substituted 3-(2-bromoacetyl) coumarins to form the desired thiazolyl pyrazole derivatives. The specific contribution of the this compound moiety to the final compound's structure is the incorporation of a piperidone ring.

Q2: Is there information available about the potential anticancer activity of compounds containing the this compound moiety?

A2: While the research itself doesn't directly investigate the anticancer activity of this compound, it does highlight the promising anticancer activity of the synthesized thiazolyl pyrazole derivatives, some of which incorporate the piperidone ring derived from 1-Boc-3-cyano-4-piperidone []. This suggests that further investigation into the structure-activity relationship of these derivatives, including the role of the piperidone ring, could be valuable for anticancer drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.